2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule featuring a fused isoquinolinone core substituted with a 1,2,4-oxadiazole ring and aromatic substituents. Its structure comprises:
- A 1,2-dihydroisoquinolin-1-one scaffold, a bicyclic system with a ketone group at position 1.
- A 3-chlorophenyl group at position 2, contributing steric bulk and electronic effects via the chlorine atom.
- A 1,2,4-oxadiazole ring at position 4, linked to a 4-ethylphenyl group at position 3 of the oxadiazole.
The oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the ethyl group on the phenyl ring may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-2-16-10-12-17(13-11-16)23-27-24(31-28-23)22-15-29(19-7-5-6-18(26)14-19)25(30)21-9-4-3-8-20(21)22/h3-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHNDGRAUTWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorophenyl and ethylphenyl derivatives, followed by the formation of the oxadiazole ring. The final step involves the cyclization of these intermediates to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and ethylphenyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and products.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with three analogs (Table 1) and discuss key differences:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Position and Electronic Effects The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl in and , altering steric interactions and electron-withdrawing effects. The 4-ethylphenyl group in the target compound introduces moderate lipophilicity (logP ~4.2 estimated) compared to the polar 3-methoxyphenyl group in (logP ~3.5).
Heterocyclic Core Variations The 1,2-dihydroisoquinolin-1-one core in the target compound and contrasts with the triazole-based systems in and . Isoquinolinones are associated with kinase inhibition (e.g., PARP inhibitors), whereas triazole derivatives often exhibit antimicrobial or anti-inflammatory activity.
For example:
- ’s methoxy group may enhance solubility for CNS-targeting drugs.
- ’s quinoline-triazole-sulfanyl motif is structurally similar to antiviral agents.
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to , involving cyclization of amidoxime intermediates with carboxylic acid derivatives. Computational tools like SHELX and Multiwfn could aid in crystallographic analysis and electron-density mapping for structural validation.
Hypothetical Structure-Activity Relationships
- Lipophilicity : The 4-ethylphenyl group in the target compound may improve membrane permeability over the polar methoxy group in , favoring oral bioavailability.
- Steric Effects : The 3-chlorophenyl substitution could hinder binding to targets requiring para-substituted aryl interactions, as seen in some kinase inhibitors.
- Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis may confer advantages over ester- or amide-containing analogs.
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H20ClN3O2
- Molecular Weight : 425.88 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Inhibition of Kinases : Research indicates that oxadiazole derivatives can inhibit specific kinases involved in cancer progression. The compound’s structure suggests it may act similarly to other oxadiazole-containing compounds that have shown potent kinase inhibition in cellular assays .
Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the oxadiazole moiety is often linked to enhanced antimicrobial efficacy against various pathogens.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Kinase Inhibition | Moderate to high potency | |
| Antimicrobial | Effective against certain bacteria | |
| Anti-inflammatory | Potential COX-II inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Kinase Inhibitor Studies : A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit RET kinase. One study found that a compound structurally similar to our target exhibited significant inhibition of RET kinase activity, suggesting potential applications in cancer therapy .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that certain substitutions on the oxadiazole ring enhanced the antimicrobial activity against Gram-positive bacteria.
- Inflammation Models : In vivo studies demonstrated that compounds with similar structures showed promising anti-inflammatory effects, with specific attention to their selective inhibition of COX-II enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
